molecular formula C14H14O4 B5116435 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate

Cat. No.: B5116435
M. Wt: 246.26 g/mol
InChI Key: UBBDMTJGLKICNY-UHFFFAOYSA-N
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Description

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate is an organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes an acetate group attached to the coumarin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Acetylation: The hydroxyl group at the 7-position is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Purification: The product is purified by recrystallization from ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding hydroxy compound.

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to penetrate cell membranes and interact with intracellular targets. It can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-methylumbelliferyl acetate: Similar structure but lacks the ethyl group.

    7-acetoxy-4-methylcoumarin: Similar structure but with different substitution patterns.

    Ethyl 7-hydroxy-4-coumarinacetate: Similar core structure with different ester groups.

Uniqueness

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of ethyl and methyl groups, along with the acetate moiety, makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-ethyl-7-methyl-2-oxochromen-5-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-4-10-7-13(16)18-12-6-8(2)5-11(14(10)12)17-9(3)15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBDMTJGLKICNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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